1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione
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Overview
Description
1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a triazinane ring substituted with ethylphenyl and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione typically involves the reaction of 4-ethylphenylamine with formaldehyde and morpholine in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in biological systems, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Morpholin-4-yl-2-pyridin-3-yl-ethanethione: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
[3-(Morpholin-4-yl)propyl][1-(2,4,6-trimethylphenyl)ethyl]amine: Another related compound with variations in the substituent groups.
Uniqueness
1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione is unique due to its specific combination of ethylphenyl and morpholinyl groups attached to the triazinane ring
Properties
Molecular Formula |
C25H34N4OS |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,3-bis(4-ethylphenyl)-5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C25H34N4OS/c1-3-21-5-9-23(10-6-21)28-19-27(14-13-26-15-17-30-18-16-26)20-29(25(28)31)24-11-7-22(4-2)8-12-24/h5-12H,3-4,13-20H2,1-2H3 |
InChI Key |
LZWXMBAPMUXBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)CCN4CCOCC4 |
Origin of Product |
United States |
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